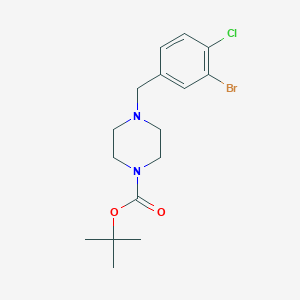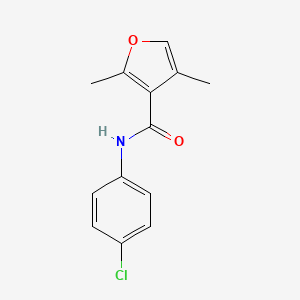
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CFM-2 belongs to the class of compounds known as furanocarboxamides, which have been shown to have a variety of biological activities, including anti-inflammatory and analgesic effects.
Aplicaciones Científicas De Investigación
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. These compounds exhibit antiviral properties, with compounds 7b and 7i showing activity against tobacco mosaic virus (TMV) . The 1,3,4-thiadiazole moiety in these derivatives contributes to their bioactivity.
Antibacterial and Antibiofilm Properties
While not directly related to the compound , other chlorophenyl derivatives have been investigated for their antibacterial and antibiofilm effects. For instance, 2-chloro-N-(2-chlorophenyl)nicotinamide , 2-chloro-N-(3-chlorophenyl)nicotinamide , and 2-chloro-N-(4-chlorophenyl)nicotinamide were studied computationally and experimentally . These compounds may have broader applications in microbial control.
Phosphorylation Agent and Nucleotide Anti-Viral Prodrug
4-Chlorophenyl phosphorodichloridate: is a phosphorylation agent used in chemical synthesis. It also serves as a precursor for nucleotide anti-viral prodrugs . Although not directly related to the furan-3-carboxamide compound, this highlights the versatility of chlorophenyl derivatives.
Potential Agricultural Applications
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been explored for their herbicidal properties . While specific studies on the compound are scarce, it’s worth investigating its potential impact on plant health and growth.
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to exhibit a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to affect a variety of biological pathways . It is possible that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also influence multiple biochemical pathways, leading to its diverse biological activities.
Pharmacokinetics
Similar compounds have been shown to have good kinetic solubilities and metabolic stability in vitro . This suggests that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also have favorable ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have been shown to have potent antiviral and anticancer activities . This suggests that N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide may also have significant effects at the molecular and cellular levels.
Action Environment
Similar compounds have been shown to have promising drug-like properties, and their pharmacokinetic/toxicity profiles support their potential as candidates for further investigation in various environments .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAZZCUTVKEYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

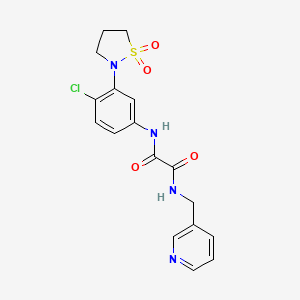
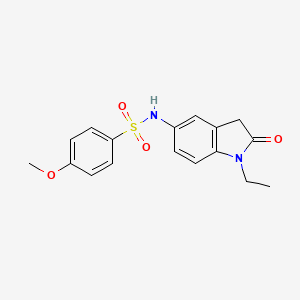
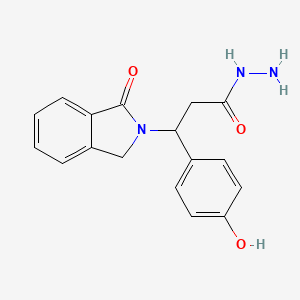
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2681927.png)

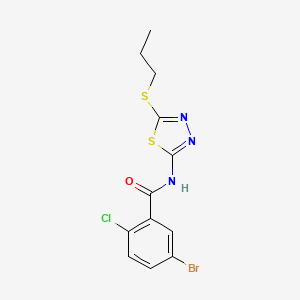
![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)
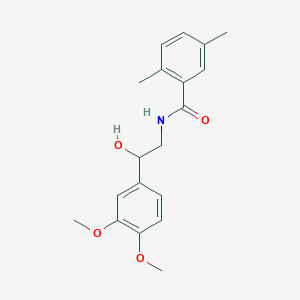
![(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2681938.png)
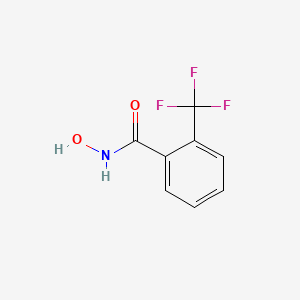
![3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2681940.png)

